

An In-depth Technical Guide to 5,5'-Dibromo-BAPTA

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5,5'-Dibromo-BAPTA**, a critical tool for the investigation of calcium signaling. It details the compound's mechanism of action, physicochemical properties, and applications in cellular and physiological research, with a focus on its role in dissecting complex calcium-dependent signaling pathways.

Introduction

5,5'-Dibromo-BAPTA (1,2-bis(2-amino-5-bromophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a calcium (Ca²⁺) chelator from the BAPTA family.[1] These chelators are structurally related to EGTA but offer significant advantages, including higher selectivity for Ca²⁺ over magnesium (Mg²⁺), faster binding kinetics, and reduced sensitivity to pH in the physiological range.[1][2] **5,5'-Dibromo-BAPTA** is characterized by an intermediate affinity for Ca²⁺, which makes it particularly useful for buffering Ca²⁺ concentrations in the micromolar range and for studying cellular processes where modest but rapid changes in intracellular Ca²⁺ are critical.[1][3]

It is available in two primary forms:

• Membrane-impermeant salt form (e.g., tetrapotassium salt): Soluble in water, this form is used for preparing extracellular Ca²⁺ buffers or for direct introduction into cells via techniques like microinjection or a patch pipette.[4][5]



Membrane-permeant acetoxymethyl (AM) ester form: This lipophilic version can diffuse
across the cell membrane.[2][6] Once inside the cell, cytosolic esterases cleave the AM
groups, trapping the active, membrane-impermeant chelator in the cytoplasm.[5][6]

Mechanism of Action

The primary function of **5,5'-Dibromo-BAPTA** is to selectively bind free Ca²⁺ ions, acting as a Ca²⁺ buffer.[1] The chelation process involves the coordination of a Ca²⁺ ion by eight donor atoms within the BAPTA molecule: two ether oxygens, two amine nitrogens, and four carboxylate oxygens.[1] This action allows researchers to clamp or buffer the intracellular calcium concentration at a specific level, thereby making it possible to elucidate the calcium dependency of various physiological events.[2] By buffering pathological increases in intracellular calcium, it is also used to investigate mechanisms of neuronal cell death and evaluate neuroprotective strategies.[3]

Data Presentation: Physicochemical and Binding Properties

The essential characteristics of **5,5'-Dibromo-BAPTA** are summarized in the tables below.

Table 1: Physicochemical Properties

Property	Value (Free Acid)	Value (Tetrapotassium Salt)	References
Molecular Formula	C22H22Br2N2O10	C22H18Br2K4N2O10	[2][7][8]
Molecular Weight	634.23 g/mol	786.59 g/mol	[2][7][8]
Appearance	White to off-white solid	White to off-white solid	[3][7]
Solubility		Soluble in water	[2][3][7]
Storage		4°C	[7][9][10]

Table 2: Calcium Binding Properties



Parameter	Value	Conditions	References
Kd for Ca ²⁺	~1.6 - 3.6 μM	In the absence of Mg ²⁺	[2][3][11]
Binding & Release Kinetics	Fast	Relative to EGTA	[2][11]
Selectivity	High for Ca ²⁺ over Mg ²⁺		[2]

Applications in Research

5,5'-Dibromo-BAPTA is an invaluable tool in neuroscience, muscle physiology, and the study of various Ca²⁺-dependent signaling cascades.[1]

- Synaptic Transmission and Plasticity: It is used to dissect the role of presynaptic and postsynaptic calcium in neurotransmitter release and synaptic plasticity phenomena like long-term potentiation (LTP).[1][3]
- Excitation-Contraction Coupling: In muscle cells, it can be used to investigate the precise Ca²⁺ concentrations required to trigger different stages of the contractile process.[1]
- Store-Operated Calcium Entry (SOCE): By buffering the initial Ca²⁺ release from the endoplasmic reticulum (ER), it helps to isolate and study the subsequent activation of store-operated Ca²⁺ channels.[1]
- Excitotoxicity: It is used to study the mechanisms of neuronal cell death by buffering the pathological rise in intracellular calcium.[3]
- Ion Channels: The chelator is used to study the contribution of calcium-dependent ion channels to neuronal firing patterns.[3]

Experimental Protocols

Protocol 1: Loading Cells with 5,5'-Dibromo-BAPTA AM Ester



This protocol describes a general method for loading the cell-permeant AM ester form of **5,5'- Dibromo-BAPTA** into cultured cells.[3]

Materials:

- 5,5'-Dibromo-BAPTA, AM
- Anhydrous Dimethyl Sulfoxide (DMSO)[6]
- Pluronic® F-127 (e.g., 10-20% w/v stock in DMSO)[2][6]
- Physiological buffer (e.g., Hanks' Balanced Salt Solution HBSS)[6]
- Probenecid (optional, to inhibit extrusion of the dye)[12]

Procedure:

- Prepare Stock Solution: Prepare a 1-10 mM stock solution of **5,5'-Dibromo-BAPTA**, AM in anhydrous DMSO.[6] Store in small aliquots at -20°C, protected from light and moisture.[4]
- Prepare Loading Solution:
 - On the day of the experiment, dilute the stock solution into a physiological buffer to the desired final concentration (typically 1-50 μM). The optimal concentration is cell-type dependent and should be determined empirically.[6]
 - To aid dispersion, first mix the AM ester stock with an equal volume of Pluronic® F-127 stock solution before diluting into the final buffer volume. The final concentration of Pluronic® F-127 should be around 0.02%.[2][6]
- Cell Loading:
 - Replace the cell culture medium with the prepared loading solution.
 - Incubate the cells for 15-60 minutes at 37°C.[6]
- Washing: After incubation, gently remove the loading solution and wash the cells two to three times with a fresh, warm physiological buffer to remove extracellular chelator.[6][13]



• De-esterification: Incubate the cells in fresh buffer for at least 30 minutes to allow for complete hydrolysis of the AM esters by intracellular esterases. This traps the active chelator inside the cells.[3][6][11] The cells are now ready for experimentation.

Protocol 2: Introducing 5,5'-Dibromo-BAPTA via Patch Pipette

This method is commonly used in electrophysiology to introduce a known concentration of the chelator directly into a single cell.[3]

Materials:

- 5,5'-Dibromo-BAPTA, tetrapotassium salt
- Intracellular (pipette) solution, specific to the experiment
- 0.2 μm syringe filter[3]

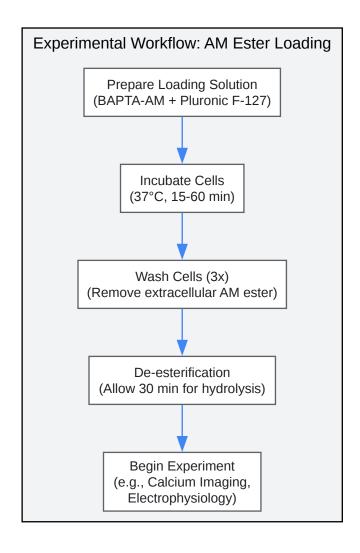
Procedure:

- Prepare Internal Solution: Dissolve the **5,5'-Dibromo-BAPTA** tetrapotassium salt directly into the internal solution to the desired final concentration (e.g., 0.1-10 mM).[2][3]
- Adjust and Filter: Ensure the pH and osmolarity of the final solution are re-adjusted. Filter the solution through a 0.2 μm syringe filter.[3]
- Fill Pipette: Back-fill a patch pipette with the chelator-containing internal solution.[3]
- Obtain Whole-Cell Configuration: Form a giga-ohm seal on a target cell and then rupture the membrane to achieve the whole-cell configuration.[3]
- Equilibration: Allow 5-10 minutes for the **5,5'-Dibromo-BAPTA** to diffuse from the pipette into the cell and equilibrate with the intracellular environment before beginning recordings.[3]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the use of **5,5'-Dibromo-BAPTA**.

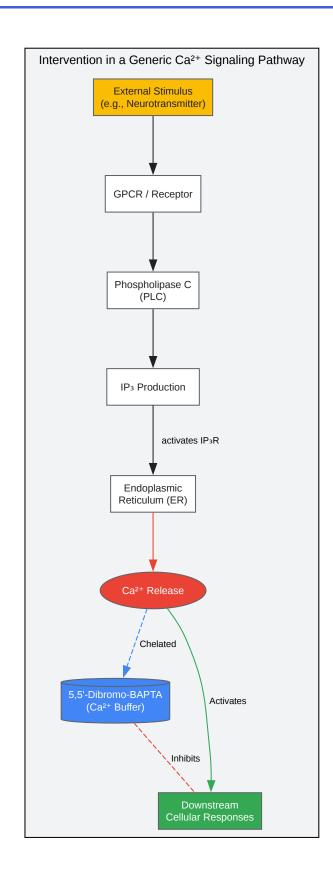




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Caption: General experimental workflow for loading cells with **5,5'-Dibromo-BAPTA** AM.





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Caption: Role of **5,5'-Dibromo-BAPTA** in buffering cytosolic Ca²⁺ and modulating signaling. [11]

Conclusion

5,5'-Dibromo-BAPTA is a powerful and versatile tool for investigating Ca²⁺ signaling in a wide range of biological systems.[1] Its intermediate affinity for Ca²⁺, combined with rapid binding kinetics and relative insensitivity to pH, makes it an ideal buffer for dissecting the complex and often subtle roles of intracellular Ca²⁺ transients.[1][7] For successful application, researchers should be mindful of potential off-target effects and the importance of appropriate controls and empirical optimization of loading conditions for their specific experimental model.[12]

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